Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an ethyl ester group, an iodinated benzamide moiety, and a benzofuran core structure.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways, leading to downstream effects .
Result of Action
Benzofuran compounds are known to have various biological activities, indicating that they do have molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl bromoacetate, in the presence of a base like sodium carbonate in N-methyl pyrrolidine.
Introduction of Iodinated Benzamide Moiety: The iodinated benzamide moiety can be introduced through a coupling reaction between the benzofuran core and 2-iodobenzoic acid, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted benzamides or benzofurans.
Scientific Research Applications
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a lead compound in the development of new drugs, particularly for its anti-tumor, anti-inflammatory, and antimicrobial activities.
Biological Studies: It is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and enzyme activities.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorobenzamido)benzofuran-2-carboxylate
- Ethyl 3-(2-bromobenzamido)benzofuran-2-carboxylate
- Ethyl 3-(2-fluorobenzamido)benzofuran-2-carboxylate
Uniqueness
Ethyl 3-(2-iodobenzamido)benzofuran-2-carboxylate is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
ethyl 3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14INO4/c1-2-23-18(22)16-15(12-8-4-6-10-14(12)24-16)20-17(21)11-7-3-5-9-13(11)19/h3-10H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCYZPUREHURLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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